molecular formula C7H13NO B577762 5-Methylazepan-4-one CAS No. 1228531-43-8

5-Methylazepan-4-one

Cat. No.: B577762
CAS No.: 1228531-43-8
M. Wt: 127.187
InChI Key: IEUKKRQMRVLHEH-UHFFFAOYSA-N
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Description

5-Methylazepan-4-one is a heterocyclic organic compound featuring a seven-membered azepane ring with a ketone functional group at the fourth position and a methyl substituent at the fifth position. Its molecular formula is C₇H₁₃NO, and it is structurally related to caprolactam derivatives, which are foundational in polymer chemistry.

Properties

CAS No.

1228531-43-8

Molecular Formula

C7H13NO

Molecular Weight

127.187

IUPAC Name

5-methylazepan-4-one

InChI

InChI=1S/C7H13NO/c1-6-2-4-8-5-3-7(6)9/h6,8H,2-5H2,1H3

InChI Key

IEUKKRQMRVLHEH-UHFFFAOYSA-N

SMILES

CC1CCNCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Property 5-Methylazepan-4-one 5-Methyl-5-phenylazepan-2-one (CAS: 1803561-75-2) Caprolactam (Azepan-2-one)
Molecular Formula C₇H₁₃NO C₁₂H₁₅NO C₆H₁₁NO
Functional Groups Ketone (position 4) Ketone (position 2), Phenyl substituent Ketone (position 2)
Potential Applications Polymer precursors Pharmaceutical intermediates (e.g., SY199861 analogs) Nylon-6 production
Synthetic Complexity Moderate High (due to phenyl group) Low (industrial-scale synthesis)
Commercial Availability Limited (research-scale) Available via specialty suppliers (e.g., SY199860) Widely produced globally

Key Findings:

Substituent Effects : The addition of a phenyl group in 5-methyl-5-phenylazepan-2-one significantly alters reactivity and application scope compared to This compound . The phenyl group enhances steric hindrance, making it less suitable for bulk polymer synthesis but more valuable in fine chemical applications .

Ketone Position: The ketone’s position in the azepane ring (position 4 vs. For example, caprolactam (azepan-2-one) is highly soluble in water due to its amide-like hydrogen bonding, whereas this compound may exhibit lower polarity .

Market Accessibility : While caprolactam is mass-produced for nylon-6, This compound remains a niche compound, with availability restricted to specialized chemical suppliers (e.g., SY199860 stock inquiries) .

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